MS15: A Technical Guide to a Novel AKT Degrader for Cancer Research
MS15: A Technical Guide to a Novel AKT Degrader for Cancer Research
For Immediate Release
This document provides a comprehensive technical overview of MS15, a novel and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the protein kinase B (AKT). Developed for research applications within the fields of oncology and drug discovery, MS15 offers a potent tool for investigating the consequences of AKT depletion in various cellular contexts, particularly in cancer cell lines with KRAS/BRAF mutations. This guide is intended for researchers, scientists, and drug development professionals.
Core Compound Details
MS15, also designated as degrader 62, is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AKT protein, leading to its ubiquitination and subsequent degradation by the proteasome. It is derived from an allosteric AKT inhibitor, which allows for potent and selective degradation of AKT, even in cell lines resistant to other AKT-targeting PROTACs.[1]
Chemical Structure
The chemical structure of MS15 is depicted below. It consists of a ligand that binds to AKT, a linker, and a ligand that binds to the VHL E3 ligase.
Chemical Name: Not explicitly defined in the primary literature. Referred to as compound 62 or MS15. Molecular Formula: C53H63F3N8O8S Molecular Weight: 1057.18 g/mol CAS Number: Not available in the cited literature.
(Structure available in the primary publication by Yu et al., 2022)
Quantitative Data Summary
The following tables summarize the key quantitative data for MS15, demonstrating its efficacy as an AKT inhibitor and degrader.
Table 1: In Vitro Kinase Inhibitory Activity of MS15
| Target | IC50 (nM) |
| AKT1 | 798 |
| AKT2 | 90 |
| AKT3 | 544 |
| Data from Yu et al., 2022.[2] |
Table 2: AKT Degradation and Antiproliferative Activity of MS15
| Cell Line | Mutation Status | DC50 (nM) | GI50 (µM) |
| SW620 | KRAS mutant | 23 ± 16 | 3.1 ± 0.3 |
| PANC-1 | KRAS mutant | Not Reported | Not Reported |
| Colo205 | BRAF mutant | Not Reported | Not Reported |
| HT-29 | BRAF mutant | Not Reported | Not Reported |
| SKMEL 239 | BRAF mutant | Not Reported | Not Reported |
| Data from Yu et al., 2022.[1][2] |
Table 3: Pharmacokinetic Properties of MS15 in Mice
| Parameter | Value |
| Dosing | 75 mg/kg, single intraperitoneal (IP) injection |
| Cmax | ~1 µM |
| Tmax | 0.5 hours |
| Plasma Concentration at 12h | >100 nM |
| Data from Yu et al., 2022.[2] |
Signaling Pathway and Mechanism of Action
MS15 functions as an AKT degrader through the recruitment of the VHL E3 ubiquitin ligase. The diagram below illustrates the proposed signaling pathway and mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the procedures described in the primary literature.
Western Blotting for AKT Degradation
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Cell Culture and Treatment: Seed cancer cells (e.g., SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MS15 (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total AKT, phospho-AKT, and a loading control (e.g., β-actin) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometry analysis is performed to quantify the protein band intensities. The DC50 value is calculated as the concentration of MS15 that results in a 50% reduction in the total AKT protein level.
Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
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Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of MS15 for a prolonged period (e.g., 5 days).
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Cell Fixation: After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
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Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
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Solubilization and Absorbance Reading: Wash away the unbound dye with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
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Data Analysis: The GI50 value, the concentration that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study
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Animal Model: Use appropriate mouse strains (e.g., BALB/c).
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Compound Administration: Administer a single dose of MS15 (e.g., 75 mg/kg) via intraperitoneal (IP) injection.
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Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma.
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LC-MS/MS Analysis: Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of MS15.
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Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) from the plasma concentration-time profile.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of MS15.
Conclusion
MS15 is a valuable research tool for the targeted degradation of AKT. Its efficacy in KRAS/BRAF mutant cell lines, which are often resistant to other AKT-targeting agents, makes it particularly relevant for cancer research.[1] The data presented in this guide demonstrate its potency, selectivity, and in vivo bioavailability, supporting its use in preclinical studies to further elucidate the role of AKT in cancer and to explore the potential of targeted protein degradation as a therapeutic strategy.
